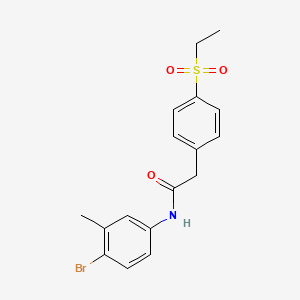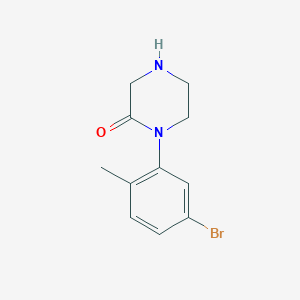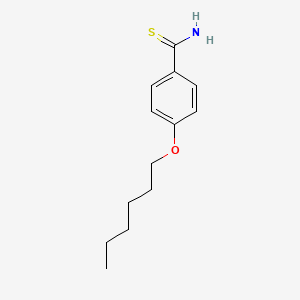
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a brominated pyridine ring and a methylsulfonyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 6-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Acylation: The brominated pyridine is then acylated with 2-(4-methylsulfonylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological interactions.
Medicine: As a candidate for drug development and screening.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(5-fluoro-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(5-iodo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom may also affect the compound’s biological activity and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C15H15BrN2O3S |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-13(16)7-8-14(17-10)18-15(19)9-11-3-5-12(6-4-11)22(2,20)21/h3-8H,9H2,1-2H3,(H,17,18,19) |
Clave InChI |
YRYPEBPJSYCXSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)



![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)







